

An In-depth Technical Guide to 3-Amino-6-chloro-2-picoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-6-chloro-2-picoline

Cat. No.: B048049

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **3-Amino-6-chloro-2-picoline** (IUPAC name: 6-chloro-2-methylpyridin-3-amine; CAS RN: 164666-68-6), a heterocyclic amine of significant interest in synthetic and medicinal chemistry. This document details the compound's discovery and historical context within pyridine chemistry, its physicochemical and toxicological properties, and detailed protocols for its synthesis. Furthermore, it illustrates its application as a key intermediate in the construction of more complex molecular architectures, such as pyrido[2,3-d]pyrimidine scaffolds, which are prevalent in modern drug discovery. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, drug development, and materials science.

Discovery and History

The specific discovery of **3-Amino-6-chloro-2-picoline** is not marked by a singular, seminal publication. Instead, its emergence is rooted in the broader historical development of pyridine chemistry. The first synthesis of a heteroaromatic compound, pyridine, was achieved in the 19th century. A significant advancement in creating pyridine derivatives came in 1881 with Arthur Rudolf Hantzsch's pyridine synthesis, which provided a general method for producing a wide range of substituted pyridines.^[1]

The development of compounds like **3-Amino-6-chloro-2-picoline** is a direct result of the extensive exploration of pyridine chemistry throughout the 20th century. The drive to create novel pharmaceuticals and agrochemicals spurred chemists to develop methods for introducing

a variety of functional groups onto the pyridine ring. This particular compound, with its amino, chloro, and methyl substituents, represents a versatile building block. The strategic placement of these groups allows for a wide range of subsequent chemical modifications, making it a valuable intermediate in the synthesis of complex molecules. Its utility is particularly noted in the preparation of fused heterocyclic systems, such as those used in the development of kinase inhibitors.[2]

Physicochemical and Toxicological Properties

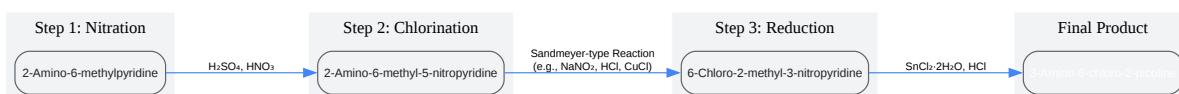
The properties of **3-Amino-6-chloro-2-picoline** have been compiled from various chemical databases and supplier safety data sheets.

Physical and Chemical Properties

Property	Value	Source(s)
IUPAC Name	6-chloro-2-methylpyridin-3-amine	Sigma-Aldrich[3]
Synonyms	3-Amino-6-chloro-2-picoline, 3-amino-6-chloro-2-methylpyridine	PubChem[4]
CAS Number	164666-68-6	Sigma-Aldrich[3]
Molecular Formula	C ₆ H ₇ ClN ₂	PubChem[4]
Molecular Weight	142.59 g/mol	PubChem[4]
Appearance	Solid	Sigma-Aldrich[3]
Purity	≥98%	Sigma-Aldrich[3]
Storage	Keep in dark place, inert atmosphere, store in freezer, under -20°C	Sigma-Aldrich[3]

Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported across public databases.

Toxicological Data


Hazard Statement	Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H319	Causes serious eye irritation
Acute Toxicity, Inhalation	H332	Harmful if inhaled
Specific target organ toxicity — Single exposure	H335	May cause respiratory irritation

Source: Sigma-Aldrich[3]

Experimental Protocols: Synthesis

The synthesis of **3-Amino-6-chloro-2-picoline** is typically achieved through a multi-step process starting from commercially available 2-amino-6-methylpyridine. The general synthetic workflow involves nitration of the pyridine ring, followed by chlorination and subsequent reduction of the nitro group.

Overall Synthetic Scheme

[Click to download full resolution via product page](#)

Caption: Overall synthetic pathway for **3-Amino-6-chloro-2-picoline**.

Step 1: Synthesis of 2-Amino-6-methyl-5-nitropyridine

This procedure involves the nitration of 2-amino-6-methylpyridine using a mixture of concentrated sulfuric acid and nitric acid.

- Materials:

- 2-amino-6-methylpyridine (20 g)
- Concentrated sulfuric acid (10 mL)
- Concentrated nitric acid
- Ethyl acetate
- Ammonia solution
- Ice bath

- Procedure:

- Cool 10 mL of concentrated sulfuric acid to 0-1 °C in an ice bath.
- Slowly add 2-amino-6-methylpyridine (20 g) to the cooled sulfuric acid, ensuring the temperature is maintained at 0 °C.
- Slowly add a 1:1 (v/v) mixture of concentrated nitric acid and sulfuric acid (110 mL total volume) to the reaction mixture, maintaining the temperature at -1 °C with continuous stirring.
- After the addition is complete, continue stirring at room temperature for 30 minutes.
- Warm the reaction mixture to 50 °C and maintain this temperature for 11 hours.
- Upon completion, cool the reaction solution and extract the product with ethyl acetate.
- Wash the ethyl acetate layer with an ammonia solution.
- Concentrate the ammonia layer to precipitate the solid product.
- Filter and dry the solid to obtain 2-amino-6-methyl-5-nitropyridine. (Expected yield: ~75%).

[1]

Step 2: Synthesis of 6-Chloro-2-methyl-3-nitropyridine

This step can be achieved via a Sandmeyer-type reaction, where the amino group of 2-amino-6-methyl-5-nitropyridine is converted to a chloro group. An alternative approach involves the diazotization to a hydroxyl group followed by chlorination.

- Materials:
 - 2-amino-6-methyl-5-nitropyridine
 - Sodium nitrite (NaNO_2)
 - Concentrated hydrochloric acid (HCl)
 - Copper(I) chloride (CuCl) as a catalyst (for Sandmeyer reaction)
 - OR Phosphorus oxychloride (POCl_3) and Phosphorus pentachloride (PCl_5) for chlorination of a hydroxyl intermediate.[5][6]
 - Ice bath
- General Procedure (Sandmeyer Reaction):
 - Dissolve 2-amino-6-methyl-5-nitropyridine in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
 - Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature to form the diazonium salt.
 - In a separate flask, prepare a solution or suspension of copper(I) chloride in hydrochloric acid.
 - Slowly add the cold diazonium salt solution to the cuprous chloride solution. Nitrogen gas evolution should be observed.
 - Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

- The product can then be isolated by extraction with an organic solvent, followed by washing, drying, and purification by chromatography or recrystallization.

Step 3: Synthesis of 3-Amino-6-chloro-2-picoline

The final step involves the reduction of the nitro group of 6-chloro-2-methyl-3-nitropyridine to an amine using a reducing agent like tin(II) chloride.

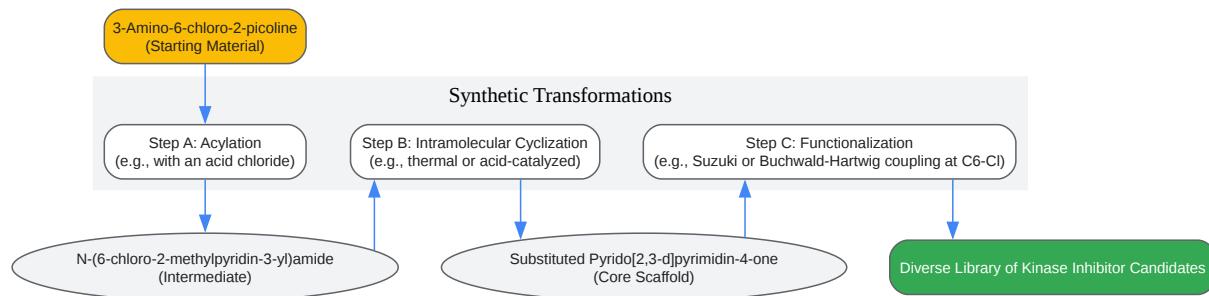
- Materials:

- 6-chloro-2-methyl-3-nitropyridine
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Sodium hydroxide (NaOH) solution (e.g., 15%)
- Ice bath

- Procedure:

- Dissolve 6-chloro-2-methyl-3-nitropyridine in ethyl acetate and cool the solution to 0 °C.[5]
- Prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
- Add the SnCl_2 solution dropwise to the cooled solution of the nitro compound.
- After the addition, allow the reaction mixture to stir at room temperature for several hours (e.g., 3 hours) until the reaction is complete (monitored by TLC).[5]
- Pour the reaction mixture onto ice and carefully basify with a sodium hydroxide solution to a pH of 9-10 to precipitate tin salts and neutralize the acid.[5]
- Extract the aqueous layer multiple times with ethyl acetate.

- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the crude product.
- The final product, **3-Amino-6-chloro-2-picoline**, can be further purified by column chromatography.


Applications in Synthetic Chemistry

3-Amino-6-chloro-2-picoline is a valuable building block in organic synthesis, primarily due to its bifunctional nature. The amino group can act as a nucleophile or be transformed into other functional groups, while the chloro substituent is susceptible to nucleophilic aromatic substitution and cross-coupling reactions. This allows for the sequential and regioselective introduction of different substituents.

A significant application is in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. This scaffold is a core component of many kinase inhibitors, which are a major class of modern therapeutics, especially in oncology.^{[4][7]}

Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Core

The following diagram illustrates a typical workflow where **3-Amino-6-chloro-2-picoline** is used to construct a pyrido[2,3-d]pyrimidine scaffold, a common core structure in kinase inhibitors.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of kinase inhibitor scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]
- 3. orgchemres.org [orgchemres.org]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 22280-60-0 | 6-Chloro-2-methyl-3-nitropyridine | Chlorides | Ambeed.com [ambeed.com]
- 6. nbino.com [nbino.com]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Amino-6-chloro-2-picoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048049#discovery-and-history-of-3-amino-6-chloro-2-picoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com